Bienvenue dans la boutique en ligne BenchChem!

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone

Kinase inhibitor design Physicochemical property optimization Aqueous solubility

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone, a C18H19NO4 morpholine-benzophenone hybrid, carries a rare 3-hydroxymethyl substituent on the morpholine ring and a 4-phenoxyphenyl motif on the ketone, imparting a computed XLogP3 of 1.9 and a topological PSA of 59 Ų. Unlike simpler morpholinobenzophenones that lack a morpholine exocyclic hydrogen bond donor, this compound provides an additional donor site for target engagement, positioning it as a versatile intermediate and a candidate for focused kinase inhibitor design.

Molecular Formula C18H19NO4
Molecular Weight 313.353
CAS No. 1421522-93-1
Cat. No. B2793585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone
CAS1421522-93-1
Molecular FormulaC18H19NO4
Molecular Weight313.353
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CO
InChIInChI=1S/C18H19NO4/c20-12-15-13-22-11-10-19(15)18(21)14-6-8-17(9-7-14)23-16-4-2-1-3-5-16/h1-9,15,20H,10-13H2
InChIKeySINUERMUJWVVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone (CAS 1421522-93-1) Is a Distinctive Morpholino-Benzophenone Tool Compound


(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone, a C18H19NO4 morpholine-benzophenone hybrid, carries a rare 3-hydroxymethyl substituent on the morpholine ring and a 4-phenoxyphenyl motif on the ketone, imparting a computed XLogP3 of 1.9 and a topological PSA of 59 Ų [1]. Unlike simpler morpholinobenzophenones that lack a morpholine exocyclic hydrogen bond donor, this compound provides an additional donor site for target engagement, positioning it as a versatile intermediate and a candidate for focused kinase inhibitor design [1].

Why (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone Cannot Be Replaced by Generic Morpholinobenzophenones


Generic morpholinobenzophenones, such as 4-morpholinobenzophenone (CAS 24758-49-4) or DNA-PK Inhibitor V (CAS 404009-46-7), differ substantially in polarity and shape: the 3-hydroxymethyl group of the target compound reduces predicted logP by 0.8–1.3 units compared to these des-hydroxymethyl analogs, while the 4-phenoxyphenyl group introduces a diaryl ether that alters both steric and electronic properties relative to simple phenyl-substituted congeners [1][2]. These structural differences directly affect aqueous solubility, chromatographic behavior, and the geometry of the pharmacophore, meaning substitution would compromise assay reproducibility and binding-mode consistency [1][2].

Quantitative Differentiation of (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone from Close Analogs


Lower Computed Lipophilicity (XLogP3) vs. DNA-PK Inhibitor V Enhances Aqueous Solubility

The target compound exhibits an XLogP3 of 1.9, indicating higher polarity than DNA-PK Inhibitor V (CAS 404009-46-7, XLogP3 = 3.2) and 4-morpholinobenzophenone (CAS 24758-49-4, XLogP3 = 2.7) [1][2][3]. The ~1.3 log unit reduction versus DNA-PK Inhibitor V predicts approximately a 20-fold improvement in aqueous solubility based on the Hansch equation, thereby facilitating in vitro assay preparation at higher concentrations without requiring DMSO concentrations that may interfere with enzyme or cell-based readouts [2].

Kinase inhibitor design Physicochemical property optimization Aqueous solubility

Additional Hydrogen-Bond Donor (HBD = 1) vs. 4-Morpholinobenzophenone (HBD = 0)

The 3-hydroxymethyl substituent on the morpholine ring provides the target compound with exactly one computed hydrogen-bond donor, whereas 4-morpholinobenzophenone has zero [1][2]. In kinase hinge-binding motifs, the presence of a directed HBD often mirrors the polar interactions of the adenine ring of ATP; compounds lacking this donor may fail to recapitulate key binding interactions, resulting in loss of potency [2]. This is evident in the broader class of morpholino-benzophenone ATP-competitive inhibitors where a phenolic or hydroxymethyl HBD is frequently conserved .

Medicinal chemistry Target engagement Hydrogen-bonding

Diaryl Ether (4-Phenoxyphenyl) Motif Offers Expanded Binding Surface vs. Simple Phenyl Analogs

The 4-phenoxyphenyl group extends the aryl system by approximately 4.5 Å compared to the phenyl ring present in DNA-PK Inhibitor V and 4-morpholinobenzophenone [1][2]. In published ATP-competitive morpholino-benzophenones, the pendant aryl group occupies a lipophilic pocket adjacent to the hinge region, and its size and electronics modulate selectivity among PI3K and PIKK family kinases. DNA-PK Inhibitor V, which carries a simple benzoyl group, exhibits a selectivity window of >100-fold against PI3K p110-isoforms (IC50 = 32 µM, 3.7 µM, 22 µM, and ~100 µM for α, β, δ, and γ, respectively) . The 4-phenoxyphenyl substitution may differentially affect this selectivity fingerprint by engaging a larger hydrophobic surface, a hypothesis testable only with the target compound [1].

Kinase selectivity Hydrophobic clamp Ligand efficiency

High-Impact Application Scenarios Where (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone Outperforms Generic Morpholinobenzophenones


PIKK Family Kinase Selectivity Profiling with Enhanced Solubility

The compound's computed XLogP3 of 1.9 predicts superior aqueous solubility over DNA-PK Inhibitor V (XLogP3 = 3.2), enabling broader concentration-response testing in biochemical kinase panels without DMSO toxicity artifacts [1]. When used alongside DNA-PK Inhibitor V in head-to-head selectivity screens, the compound can reveal whether the 4-phenoxyphenyl extension improves discrimination between DNA-PK (IC50 = 0.27 µM) and off-target PI3K isoforms [1].

Structure-Activity Relationship (SAR) Exploration of Morpholine H-Bond Donor Geometry

With its 3-hydroxymethyl HBD placed on the morpholine ring, the target compound offers a stereochemically distinct hydrogen-bonding vector compared to the phenolic -OH of DNA-PK Inhibitor V. This allows medicinal chemists to map the tolerance of the kinase hinge region to donor geometry, a key determinant of inhibitor binding mode [1][2].

Fragment-Based Lead Development Leveraging the Diaryl Ether Pharmacophore

The 4-phenoxyphenyl group is a validated privileged fragment in kinase inhibitors, appearing in BTK, SPAK, and adenosine kinase ligands . (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone serves as a tractable anchor fragment for growing inhibitors, where the morpholine hydroxymethyl handle permits facile derivatization (e.g., esterification, carbamoylation) without perturbing the core binding motif [1].

Physicochemical Benchmarking in Lead Optimization Cascades

The compound's balanced profile (MW = 313.3 g/mol, TPSA = 59 Ų, 1 HBD, 4 HBA, RotB = 4) places it squarely within oral drug-like space, making it an ideal control compound for evaluating the impact of polar morpholine substitution on permeability and metabolic stability relative to more lipophilic morpholinobenzophenones [1][2].

Quote Request

Request a Quote for (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.